Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)-
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Overview
Description
Phenol, 3-(2-methyl-2-azabicyclo[221]hept-4-yl)- is a chemical compound characterized by the presence of a phenol group attached to a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- typically involves the reaction of phenol with a bicyclic amine. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale biotransformation processes using whole cell catalysts. For example, the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a versatile intermediate in the synthesis of carbocyclic nucleosides, has been achieved with very high optical purity (> 98% enantiomeric excess) in rapid, facile, large-scale biotransformation processes .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur with various electrophiles to form addition products.
Major Products
The major products formed from these reactions include epoxides, polyfunctionalized bicyclic systems, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of carbocyclic nucleosides and other therapeutic drugs.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
4-Amino-2-cyclopentene-1-carboxylic acid lactam: Another similar compound used in the preparation of therapeutic drugs.
Uniqueness
Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- is unique due to its phenol group attached to the bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
61551-37-9 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(2-methyl-2-azabicyclo[2.2.1]heptan-4-yl)phenol |
InChI |
InChI=1S/C13H17NO/c1-14-9-13(6-5-11(14)8-13)10-3-2-4-12(15)7-10/h2-4,7,11,15H,5-6,8-9H2,1H3 |
InChI Key |
HVYLNQUFUTTXFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC1C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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